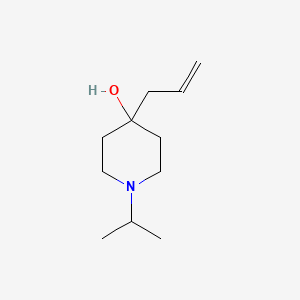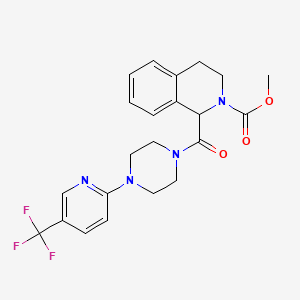
methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety and a dihydroisoquinoline structure. The presence of these functional groups suggests its potential utility in various chemical reactions and biological activities.
作用机制
Target of Action
The primary target of the compound methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and the kidneys. It is also involved in the proliferation, migration, and differentiation of certain cell types .
Mode of Action
This compound acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein and inhibits its activity, thereby preventing the downstream effects of RET activation .
Biochemical Pathways
The inhibition of the RET protein by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, migration, and differentiation . The compound’s action on these pathways can lead to the inhibition of tumor growth in cancers driven by RET mutations .
Pharmacokinetics
It is known that the compound is soluble in dmso, indicating that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of the RET protein, leading to the suppression of the downstream effects of RET activation . This can result in the inhibition of cell proliferation, migration, and differentiation, thereby potentially inhibiting tumor growth in cancers driven by RET mutations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as other drugs or proteins, can potentially affect the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it can interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to enzyme inhibition or activation. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, resulting in increased levels of acetylcholine in synaptic clefts. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical interactions. Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of metabolites that can further interact with cellular targets. These metabolic processes influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments. It can interact with transporters such as P-glycoprotein, influencing its efflux and intracellular accumulation. Additionally, binding proteins such as albumin can affect the compound’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridine Derivative: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through halogenation and subsequent substitution reactions.
Piperazine Coupling: The pyridine derivative is then coupled with piperazine under basic conditions to form the intermediate compound.
Isoquinoline Synthesis: The intermediate is further reacted with a dihydroisoquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the carbonyl groups, potentially yielding various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
相似化合物的比较
Similar Compounds
- Methyl 1-(4-(5-chloropyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 1-(4-(5-methylpyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 1-(4-(5-ethylpyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The presence of the trifluoromethyl group in methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate distinguishes it from similar compounds. This group significantly enhances its lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can improve the compound’s binding affinity to specific targets, leading to enhanced biological activity.
属性
IUPAC Name |
methyl 1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-32-21(31)29-9-8-15-4-2-3-5-17(15)19(29)20(30)28-12-10-27(11-13-28)18-7-6-16(14-26-18)22(23,24)25/h2-7,14,19H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBYIQMGQWGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
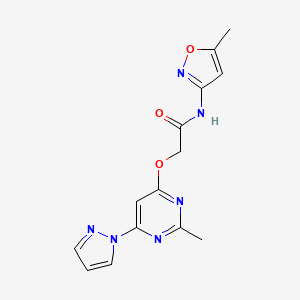
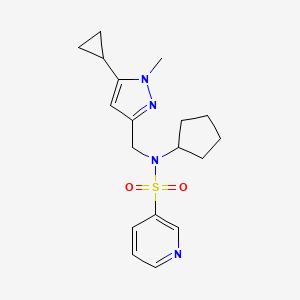
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)
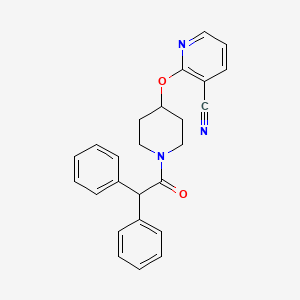
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
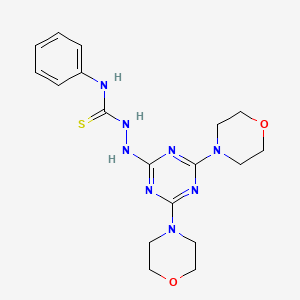
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
![2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)
![6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2633397.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)

